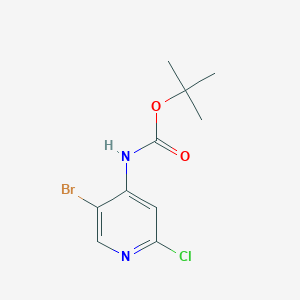

tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-bromo-2-chloropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEJGRRWQCPDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of tert-butyl 5-bromo-2-chloropyridin-4-ylcarbamate. As a strategically functionalized heterocyclic building block, this compound holds significant potential in the field of medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. This document delves into the nuanced aspects of its molecular structure, offers a validated protocol for its synthesis, and explores its reactivity in key cross-coupling reactions. Furthermore, it provides insights into its application in drug discovery programs, supported by an analysis of the broader class of substituted pyridinyl scaffolds. Safety and handling protocols are also detailed to ensure its effective and responsible use in a research environment.

Introduction: A Scaffold of Opportunity

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl ring make it a highly sought-after motif in drug design. The strategic introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound emerges as a particularly valuable building block due to its unique arrangement of functional groups, which allows for selective and sequential chemical modifications.

This guide serves as a detailed resource for researchers, providing the necessary technical information to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

Core Chemical Properties

This compound is a solid at room temperature, a characteristic inferred from the melting point of its precursor, 4-amino-5-bromo-2-chloropyridine, which melts in the range of 127-129 °C. A summary of its key chemical identifiers and properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrClN₂O₂ | [Calculated] |

| Molecular Weight | 307.57 g/mol | [Calculated] |

| CAS Number | 1437794-60-3 | [Supplier Data] |

| Appearance | White to off-white solid (predicted) | [Inferred] |

| Melting Point | Not available (likely > 100 °C) | [Inferred] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | [Inferred] |

Synthesis and Mechanism

The synthesis of this compound is conceptually straightforward, proceeding via the protection of the amino group of 4-amino-5-bromo-2-chloropyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproduct, tert-butoxycarboxylic acid.

Sources

tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate CAS number

Technical Guide: Unraveling the Synthesis, Properties, and Applications of tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate and Its Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyridinyl carbamate building block with significant potential in medicinal chemistry and drug discovery. Acknowledging the current ambiguity surrounding the specific CAS number for this exact isomer, this document focuses on the known properties, synthesis, and applications of its closely related and commercially available isomers. By presenting a detailed analysis of these structural analogs, this guide offers valuable, field-proven insights and robust protocols to empower researchers in their synthetic endeavors. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Halogenated Pyridinyl Carbamates

Halogenated pyridines are a cornerstone in the synthesis of pharmaceuticals and agrochemicals. The introduction of bromine and chlorine atoms onto the pyridine ring offers medicinal chemists a powerful tool to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The carbamate functional group, particularly the tert-butyloxycarbonyl (Boc) protecting group, provides a stable yet readily cleavable handle for synthetic transformations, making these compounds versatile intermediates.

The specific compound, this compound, represents a trifunctionalized scaffold with distinct reactive sites. The varying electronic nature of the chloro and bromo substituents, combined with the directing effects of the carbamate group, allows for selective and sequential chemical modifications.

While a dedicated CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, several of its isomers are well-documented and commercially available. This guide will focus on these known isomers to provide a robust framework for understanding the chemistry of this class of compounds. A particularly relevant and illustrative isomer is tert-butyl (3-bromo-5-chloropyridin-4-yl)carbamate (CAS No. 1335057-33-4) , which will be used as a primary example throughout this guide.[1]

Physicochemical Properties and Structural Analysis

The properties of halogenated pyridinyl carbamates are dictated by the interplay of the pyridine ring's aromaticity, the electron-withdrawing nature of the halogens, and the steric and electronic characteristics of the Boc-carbamate group.

Table 1: Comparative Physicochemical Data of Isomeric Pyridinyl Carbamates

| Property | tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate | tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate |

| CAS Number | 1335057-33-4[1] | 1260793-39-2 |

| Molecular Formula | C₁₀H₁₂BrClN₂O₂[1] | C₁₀H₁₂BrClN₂O₂ |

| Molecular Weight | 307.57 g/mol [1] | 307.57 g/mol |

| Appearance | White to off-white solid | Not specified |

| Storage | Sealed in dry, 2-8°C[1] | Sealed in dry, 2-8°C |

The presence of the bulky tert-butyl group influences the solubility of these compounds, rendering them more soluble in organic solvents. The electronegative chlorine and bromine atoms decrease the pKa of the pyridine nitrogen, making it less basic compared to unsubstituted pyridine.

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl halogenated pyridinyl carbamates typically involves a multi-step sequence starting from a readily available aminopyridine derivative. The following workflow provides a generalized yet detailed protocol, explaining the rationale behind each step.

General Synthetic Workflow

Sources

An In-depth Technical Guide to tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate: Molecular Structure and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate is a halogenated and Boc-protected aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine and a chlorine atom on the pyridine ring, along with a protected amine, makes it a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules.[1] Pyridine scaffolds are prevalent in a vast array of pharmaceuticals, and the specific arrangement of functional groups in this compound offers multiple reaction sites for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions.[1] This guide provides a detailed exploration of the molecular structure of this compound, a plausible synthetic pathway, and its potential applications in the development of novel therapeutic agents.

Molecular Structure and Elucidation

The molecular structure of this compound (C₁₀H₁₂BrClN₂O₂) is characterized by a central pyridine ring substituted at key positions. The structural features are best understood through the analysis of its spectroscopic data.

Key Structural Features:

-

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.

-

Substituents:

-

A bromine atom at the 5-position.

-

A chlorine atom at the 2-position.

-

A tert-butoxycarbonyl (Boc) protected amine group at the 4-position.

-

The strategic placement of these groups influences the electronic properties and reactivity of the molecule, making it a tailored building block for specific synthetic targets.

Diagram of the Molecular Structure of this compound ```dot digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for the pyridine ring N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Nodes for the substituents Cl [label="Cl", pos="-2.6,1.5!"]; Br [label="Br", pos="2.6,-1.5!"]; N_carbamate [label="N", pos="0,-2.8!"]; H_carbamate [label="H", pos="-0.8,-3.4!"]; C_carbonyl [label="C", pos="1.2,-3.4!"]; O_carbonyl [label="O", pos="2,-4!"]; O_ester [label="O", pos="1.2,-2.2!"]; C_tertbutyl [label="C", pos="2.4,-1.6!"]; CH3_1 [label="CH₃", pos="3.6,-2.2!"]; CH3_2 [label="CH₃", pos="2.4,-0.4!"]; CH3_3 [label="CH₃", pos="1.2,-1.0!"];

// Edges for the pyridine ring N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5];

// Edges for the substituents C2 -- Cl [len=1.5]; C5 -- Br [len=1.5]; C4 -- N_carbamate [len=1.5]; N_carbamate -- H_carbamate [len=1.0]; N_carbamate -- C_carbonyl [len=1.5]; C_carbonyl -- O_carbonyl [style=double, len=1.2]; C_carbonyl -- O_ester [len=1.5]; O_ester -- C_tertbutyl [len=1.5]; C_tertbutyl -- CH3_1 [len=1.5]; C_tertbutyl -- CH3_2 [len=1.5]; C_tertbutyl -- CH3_3 [len=1.5]; }

Caption: Proposed synthetic route for this compound.

Step 1: Synthesis of 4-Amino-5-bromo-2-chloropyridine

This step involves the selective bromination of 4-amino-2-chloropyridine at the 5-position. The amino group activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the ortho and para positions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-chloropyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-amino-5-bromo-2-chloropyridine.

Step 2: Synthesis of this compound

The final step is the protection of the amino group of 4-amino-5-bromo-2-chloropyridine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-amino-5-bromo-2-chloropyridine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Reagent Addition: Add triethylamine (Et₃N) (1.2-1.5 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) dissolved in dichloromethane at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

-

Work-up: Wash the reaction mixture with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly valuable intermediate in the synthesis of pharmaceutical compounds. [1]The precursor, 4-amino-5-bromo-2-chloropyridine, is utilized in the development of anti-inflammatory and antimicrobial agents. [1] The bromine and chlorine atoms on the pyridine ring serve as handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents at these positions. This is a common strategy in medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.

The Boc-protected amine at the 4-position can be deprotected under acidic conditions to reveal the free amine, which can then be further functionalized, for instance, through acylation, alkylation, or sulfonylation, to build more complex molecular architectures.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined molecular structure, characterized by a strategically substituted pyridine ring, offers a versatile platform for the synthesis of novel and complex bioactive molecules. The synthetic route outlined in this guide, involving regioselective bromination followed by Boc protection, provides a reliable method for its preparation. The ability to selectively functionalize the different positions of the molecule underscores its importance as a building block for the creation of new chemical entities with potential therapeutic applications.

References

-

Chem-Impex. 4-Amino-5-bromo-2-chloropyridine. [Link]

Sources

tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate synthesis pathway

An In-Depth Technical Guide to the Synthesis of tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active agents.[1] Its unique substitution pattern, featuring chloro, bromo, and protected amine functionalities, allows for diverse downstream modifications through cross-coupling and substitution reactions. This guide provides a comprehensive, technically-grounded overview of a reliable and scalable synthetic pathway to this valuable compound. We will delve into the strategic considerations behind each transformation, from the preparation of key intermediates to the final protection step, offering detailed experimental protocols and explaining the chemical principles that ensure success.

Overall Synthetic Strategy

The synthesis is designed as a multi-step linear sequence commencing with a commercially available starting material, 2-chloropyridine. The strategy involves the sequential introduction of the required functional groups onto the pyridine ring, culminating in the final Boc-protection. The pathway is logically structured to manage the regioselectivity of each step, leveraging the electronic properties of the intermediates.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-aminopyridine

The initial phase of the synthesis focuses on constructing 2-chloro-4-aminopyridine, a pivotal intermediate. This is achieved through a three-step sequence involving N-oxidation, nitration, and reduction.

Step 1: N-Oxidation of 2-Chloropyridine

The pyridine ring is inherently electron-deficient and thus resistant to electrophilic substitution reactions like nitration. To overcome this, the synthesis begins by oxidizing the pyridine nitrogen to form 2-chloropyridine N-oxide. The N-oxide functionality is a critical strategic element; it activates the pyridine ring for electrophilic attack, particularly at the 4-position, by serving as an electron-donating group through resonance.[2]

Mechanism Insight: The oxygen atom of the N-oxide can donate electron density into the ring, creating a resonance structure with a negative charge at the C4 position, thereby making it highly susceptible to attack by the nitronium ion (NO₂⁺) in the subsequent step.

Step 2: Regioselective Nitration

With the activated intermediate in hand, nitration is performed using a mixture of concentrated sulfuric and nitric acids (mixed acid). This reaction proceeds with high regioselectivity to yield 2-chloro-4-nitropyridine N-oxide.[2][3] The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is then directed to the electron-rich 4-position.

Step 3: Deoxygenation and Nitro Group Reduction

This stage involves two reductive transformations. First, the N-oxide is deoxygenated. A common and effective method for this is treatment with phosphorus trichloride (PCl₃) in an inert solvent like chloroform, which selectively removes the oxygen atom to afford 2-chloro-4-nitropyridine.[4][5]

Following deoxygenation, the nitro group at the C4 position is reduced to a primary amine. A widely used and industrially scalable method is the Bechamp reduction, which employs iron powder in an acidic medium, such as acetic or hydrochloric acid.[6][7][8] This method is favored for its cost-effectiveness, high yield, and selectivity, avoiding over-reduction.[8] The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group, with the acid serving as a proton source.

Part 2: Regioselective Bromination

Step 4: Synthesis of 5-Bromo-2-chloro-pyridin-4-amine

The introduction of the bromine atom is achieved via electrophilic aromatic substitution on 2-chloro-4-aminopyridine. The powerful activating and ortho-, para-directing effect of the C4-amino group governs the regiochemical outcome. The amino group directs the incoming electrophile (Br⁺) to the positions ortho to it (C3 and C5). While both positions are activated, the C5 position is generally favored. N-Bromosuccinimide (NBS) is an excellent reagent for this transformation, providing a controlled source of electrophilic bromine in a non-acidic environment, which is crucial for preventing side reactions with the amine.[9]

Part 3: Final Boc Protection

Step 5: Synthesis of this compound

The final step is the protection of the primary amine at C4 as a tert-butyl carbamate (Boc group). This is a standard and robust procedure in organic synthesis, essential for masking the nucleophilicity of the amine during subsequent synthetic manipulations of the molecule.[10][11] The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[12] A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often added to accelerate the reaction.[13]

Mechanism Insight: The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butoxide and carbon dioxide (which form from the unstable tert-butoxycarbonyl leaving group), to yield the stable and protected carbamate product.[12]

Quantitative Data Summary

| Step | Product Name | Starting Material | Typical Yield (%) | Purity Target (%) |

| 1-3 | 2-Chloro-4-aminopyridine | 2-Chloropyridine | 65-75 (over 3 steps) | >98 |

| 4 | 5-Bromo-2-chloro-pyridin-4-amine | 2-Chloro-4-aminopyridine | 85-90 | >98 |

| 5 | This compound | 5-Bromo-2-chloro-pyridin-4-amine | 90-95 | >99 |

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Chloro-4-aminopyridine (Steps 1-3)

-

N-Oxidation & Nitration: Cool 750 mL of concentrated sulfuric acid to 0°C in a large reaction vessel. Portion-wise, add 529 g (3.03 mol) of 2-chloropyridine N-oxide over 2-3 hours, maintaining the internal temperature between 5-10°C. Add 295 mL of 90% nitric acid dropwise. After addition, heat the mixture to 80°C. An exotherm will likely raise the temperature to around 115°C. Maintain the temperature at 100°C for 4 hours.[3] Cool the reaction mixture and carefully pour it onto 6 L of crushed ice. Filter the resulting solid precipitate (2-chloro-4-nitropyridine N-oxide) and wash it thoroughly with water.

-

Deoxygenation: Suspend the crude 2-chloro-4-nitropyridine N-oxide (e.g., 1.70 g, 9.74 mmol) in 25 mL of anhydrous chloroform. Slowly add phosphorus trichloride (4.2 mL, 48.7 mmol) at room temperature. Heat the mixture to reflux and maintain for 12-16 hours (overnight).[4][5]

-

Work-up & Reduction: Cool the mixture and pour it carefully into ice water. Neutralize to pH 7-8 with a saturated aqueous sodium bicarbonate solution and extract with chloroform (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-4-nitropyridine.[4] Dissolve the crude product in 250 mL of glacial acetic acid, add 39.2 g (0.7 mol) of iron powder, and heat to reflux for 1.5 hours, monitoring by TLC.[6] Cool the reaction, filter off the iron salts, and neutralize the filtrate to pH 7-8 with 50% aqueous sodium hydroxide. Extract the product with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-4-aminopyridine. Recrystallization from a benzene/cyclohexane mixture can be performed for further purification.[6]

Protocol 2: Synthesis of 5-Bromo-2-chloro-pyridin-4-amine (Step 4)

-

Reaction Setup: Dissolve 2-chloro-4-aminopyridine (e.g., 50 g) in 500 mL of dichloromethane and cool the solution to 0°C in an ice bath.

-

Bromination: Add N-bromosuccinimide (NBS) (76.5 g) in small portions over 30 minutes, ensuring the temperature remains below 5°C. Stir the reaction at 0°C for an additional 30 minutes. Monitor the reaction to completion by TLC.[9]

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with 1M HCl. Adjust the pH of the aqueous layer to >8 with a base (e.g., NaOH solution) and extract the product back into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the title compound.[9]

Protocol 3: Synthesis of this compound (Step 5)

-

Reaction Setup: Dissolve 5-bromo-2-chloro-pyridin-4-amine (e.g., 10 g, 48 mmol) in 100 mL of anhydrous tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O) (12.6 g, 57.6 mmol).

-

Boc Protection: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.58 g, 4.8 mmol). Stir the reaction mixture at room temperature for 12-18 hours.[13]

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the final product as a pure solid.[14]

Conclusion

The described multi-step synthesis provides a robust and logical pathway for the preparation of this compound. By carefully controlling the reaction conditions and leveraging the inherent electronic properties of the pyridine ring intermediates, each functional group can be introduced with high yield and regioselectivity. The detailed protocols provided herein serve as a practical guide for researchers and drug development professionals requiring access to this versatile chemical intermediate.

References

-

PrepChem. Synthesis of 2-chloro-4-nitropyridine-N oxide. [Online] Available at: [Link]

- Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

International Union of Crystallography. 2-Chloro-4-nitropyridine N-oxide. [Online] Available at: [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Online] Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Online] Available at: [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

National Center for Biotechnology Information. Supporting Information for .... [Online] Available at: [Link]

-

Wikipedia. Reduction of nitro compounds. [Online] Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-4-nitropyridine | 23056-36-2 [chemicalbook.com]

- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

Spectroscopic data for tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate

An In-depth Technical Guide to the Spectroscopic Profile of tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate

This document provides a comprehensive technical analysis of the expected spectroscopic data for this compound. As a crucial intermediate in medicinal chemistry and drug development, a thorough understanding of its structural and spectroscopic properties is paramount for researchers. While this specific compound is commercially available, its complete, experimentally verified spectroscopic data is not widely published in peer-reviewed literature.

Therefore, this guide adopts an expert, predictive approach. Leveraging foundational spectroscopic principles and extensive data from analogous structures, we will construct a detailed, predicted spectroscopic profile. This document is designed to serve as a robust reference for scientists in identifying and characterizing this molecule, explaining not just the expected data, but the scientific rationale underpinning these predictions.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound incorporates several key functional groups that dictate its spectroscopic signature: a di-halogenated pyridine ring, a carbamate linker, and a tert-butyl group. Each of these components will give rise to distinct signals in NMR and Mass Spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is performed by dissolving the analyte in a deuterated solvent, typically deuterated chloroform (CDCl₃), which provides a lock signal for the spectrometer and has minimal interference in the proton spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine ring, the N-H proton of the carbamate, and the highly shielded protons of the tert-butyl group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

|---|---|---|---|---|

| ~ 8.45 | Singlet (s) | 1H | H-6 (Pyridine) | The proton at the C-6 position is adjacent to the ring nitrogen, which is strongly electron-withdrawing, shifting it significantly downfield. It has no adjacent protons, resulting in a singlet. |

| ~ 8.20 | Singlet (s) | 1H | H-3 (Pyridine) | The proton at C-3 is ortho to the electron-withdrawing chlorine at C-2 and the carbamate group at C-4, leading to a downfield shift. Lack of adjacent protons results in a singlet. |

| ~ 7.00 | Broad Singlet (br s) | 1H | N-H (Carbamate) | The chemical shift of N-H protons can be variable and concentration-dependent. It often appears as a broad singlet due to quadrupole broadening from the nitrogen nucleus and potential hydrogen exchange. |

| 1.55 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and highly shielded, resulting in a strong singlet far upfield. This signal is characteristic of the Boc protecting group.[1] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The influence of electronegative halogens and the carbamate group will be evident in the chemical shifts of the pyridine carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

|---|---|---|

| ~ 152.5 | C =O (Carbamate) | The carbonyl carbon of the carbamate group is deshielded and typically appears in this region.[1] |

| ~ 150.0 | C-2 (Pyridine) | This carbon is directly attached to the electronegative chlorine and the ring nitrogen, causing a significant downfield shift. |

| ~ 148.5 | C-6 (Pyridine) | The C-6 carbon is alpha to the ring nitrogen, which strongly deshields it. |

| ~ 145.0 | C-4 (Pyridine) | Attached to the nitrogen of the carbamate, this carbon is deshielded compared to a standard pyridine carbon. |

| ~ 118.0 | C-3 (Pyridine) | The C-3 carbon is adjacent to the chloro- and carbamate-substituted carbons. |

| ~ 108.0 | C-5 (Pyridine) | Directly bonded to bromine, the chemical shift of this carbon is influenced by the "heavy atom effect," which can shift it slightly upfield relative to what electronegativity alone would predict. |

| ~ 82.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is shielded and appears in the aliphatic region.[1] |

| ~ 28.3 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group are highly shielded, appearing far upfield. This signal, along with the quaternary carbon, is a hallmark of the Boc group.[1] |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 15-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Configuration: Place the sample in a 500 MHz NMR spectrometer equipped with a broadband probe. Tune and match the probe for both ¹H and ¹³C frequencies.

-

Field Homogenization: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard 30-degree pulse sequence. Set a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Acquire 16 scans for a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C spectrum using a standard power-gated decoupling sequence. Set a spectral width of approximately 240 ppm and a relaxation delay of 2 seconds. Acquire at least 1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

Data Processing: Apply an exponential multiplying factor (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Perform a Fourier transform, followed by manual phase correction and baseline correction.

-

Data Analysis: Calibrate the spectra by setting the TMS peak to 0.00 ppm. For the ¹H spectrum, integrate the signals and measure the chemical shifts and coupling constants. For the ¹³C spectrum, identify the chemical shift of each peak.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic patterns are particularly informative.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that causes fragmentation, providing a "molecular fingerprint." The most critical feature in the mass spectrum of this compound will be the unique isotopic cluster of the molecular ion, arising from the presence of both bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

Table 3: Predicted Molecular Ion Cluster in Mass Spectrometry

| m/z | Isotopic Composition | Relative Abundance (Approx.) | Peak Name |

|---|---|---|---|

| 320 | C₁₀H₁₂⁷⁹Br³⁵ClN₂O₂ | 100% | M⁺ |

| 322 | C₁₀H₁₂⁸¹Br³⁵ClN₂O₂ + C₁₀H₁₂⁷⁹Br³⁷ClN₂O₂ | 131% (98 + 33) | [M+2]⁺ |

| 324 | C₁₀H₁₂⁸¹Br³⁷ClN₂O₂ | 32% | [M+4]⁺ |

-

Trustworthiness through Self-Validation: The presence of this characteristic M, M+2, and M+4 pattern with approximately a 3:4:1 intensity ratio is a definitive confirmation of a molecule containing one bromine and one chlorine atom.[2]

Predicted Fragmentation Pattern

The primary fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene.

-

Loss of tert-butyl carbocation (m/z 57): The most prominent fragmentation is often the cleavage of the C-O bond to lose a stable tert-butyl cation, [C(CH₃)₃]⁺, which will appear as a strong peak at m/z 57 .

-

Loss of isobutylene (m/z 56): A common rearrangement involves the loss of a neutral isobutylene molecule, leaving behind the protonated carbamic acid of the pyridine. This would result in a fragment cluster around m/z 264/266/268 .

-

Loss of the entire Boc group (m/z 100): Cleavage can result in the loss of the entire tert-butoxycarbonyl group, leading to the 4-amino-5-bromo-2-chloropyridine radical cation at m/z 206/208/210 .

Caption: General workflow for Mass Spectrometry analysis.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a standalone MS. For GC-MS, use a standard non-polar column (e.g., DB-5ms). Set the ion source to Electron Ionization (EI) mode with an electron energy of 70 eV.

-

Acquisition: If using GC, inject 1 µL of the sample solution. The temperature program should start at 100°C and ramp to 280°C at 10°C/min to ensure volatilization. Set the mass analyzer to scan a range of m/z 50 to 500.

-

Data Analysis: Identify the molecular ion cluster at the highest m/z value corresponding to the retention time of the compound. Analyze the relative abundances of the M, M+2, and M+4 peaks. Identify major fragment ions and propose fragmentation pathways consistent with the molecular structure.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of this compound. By grounding these predictions in the fundamental principles of NMR and mass spectrometry and drawing parallels with structurally similar molecules, we have constructed a reliable framework for the identification and characterization of this important chemical intermediate. The provided protocols offer a standardized, verifiable method for obtaining high-quality experimental data. This document should serve as a valuable resource for researchers, enabling them to confidently proceed with their work in drug discovery and development.

References

-

Supporting Information for various tert-butyl carbamates. Available at: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-bromo-2-methylpropane. Available at: [Link]

Sources

An In-Depth Technical Guide to the Purity Analysis of tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate tapestry of pharmaceutical development, the purity of each thread—each starting material, intermediate, and final active pharmaceutical ingredient (API)—is paramount. The compound tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate is a key building block in the synthesis of numerous compounds of therapeutic interest. Its structural integrity and purity directly influence the quality, safety, and efficacy of the final drug product. Even minute impurities can have unforeseen toxicological consequences or alter the pharmacological profile of the API. This guide, therefore, presents a comprehensive framework for the rigorous purity analysis of this critical intermediate, designed for researchers, scientists, and drug development professionals who are committed to the highest standards of scientific integrity.

Characterization of the Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of any robust analytical strategy.

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₀H₁₂BrClN₂O₂ | Based on chemical structure |

| Molecular Weight | 307.57 g/mol | Calculated from the molecular formula |

| Structure | Chemical structure | |

| Key Functional Groups | Pyridine ring, Bromo group, Chloro group, Carbamate (tert-butoxycarbonyl protecting group) | Structural analysis |

| Expected Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane), sparingly soluble in water. | Inferred from the presence of the pyridine ring, halogen substituents, and the bulky tert-butyl group. |

| UV Chromophore | Substituted pyridine ring | The aromatic system is expected to exhibit significant UV absorbance, making UV-based detection in liquid chromatography a viable approach. |

Strategic Approach to Purity Analysis: A Multi-Modal Framework

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment necessitates an orthogonal approach, employing multiple techniques that rely on different separation and detection principles. This self-validating system ensures that impurities are not overlooked.

Potential Impurities: A Synthesis-Informed Perspective

The identification of potential impurities is guided by a thorough understanding of the synthetic route. A plausible synthesis of this compound involves the bromination and subsequent protection of a 2-chloropyridin-4-amine precursor.

Process-Related Impurities:

-

Starting Materials: Unreacted 2-chloro-5-bromopyridin-4-amine.

-

Reagents: Residual brominating agents (e.g., N-bromosuccinimide) or di-tert-butyl dicarbonate.

-

Byproducts:

-

Isomeric Impurities: Formation of other positional isomers during the bromination step.

-

Over-brominated species: Introduction of a second bromine atom onto the pyridine ring.

-

Hydrolysis Products: Hydrolysis of the carbamate to the corresponding amine.

-

Degradation Products:

Forced degradation studies, as outlined by ICH guidelines, are essential to identify potential degradation products that may form under various stress conditions.[1][2]

-

Hydrolytic Degradation:

-

Acidic/Basic Conditions: Cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield 5-bromo-2-chloropyridin-4-amine.

-

-

Oxidative Degradation: N-oxidation of the pyridine ring.

-

Photolytic Degradation: Potential for dehalogenation or other radical-mediated reactions.

-

Thermal Degradation: Decomposition of the carbamate group.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reverse-phase HPLC with UV detection is the primary technique for determining the purity of this compound and quantifying its non-volatile impurities. A well-developed stability-indicating method will be capable of separating the main component from all known process-related and degradation impurities.[1][2][3][4]

Experimental Protocol: Stability-Indicating RP-HPLC Method

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for the basic pyridine nitrogen. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B | A gradient is necessary to elute potential impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; PDA detection allows for peak purity analysis. |

| Injection Volume | 10 µL | |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with the sample diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

As per USP <621>, system suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.[5][6][7][8][9]

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD for replicate injections | ≤ 2.0% |

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11][12][13]

-

Specificity: Demonstrated by separating the main peak from known impurities and degradation products. Peak purity analysis using a PDA detector should be performed.

-

Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

-

Accuracy: Determined by spike/recovery studies of known impurities.

-

Precision: Evaluated at the levels of repeatability and intermediate precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for all known impurities.

-

Robustness: Assessed by making small, deliberate changes to chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition).

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile and Semi-Volatile Impurities

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents from the synthesis process. While many carbamates are thermally labile, the tert-butyl carbamate group may allow for analysis under appropriate conditions, or after derivatization.[14][15][16][17]

Experimental Protocol: Headspace GC-MS for Residual Solvents

Instrumentation:

-

Gas chromatograph with a headspace autosampler and a mass selective detector.

GC-MS Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | DB-624, 30 m x 0.25 mm, 1.4 µm | Suitable for the separation of a wide range of residual solvents. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |

| Injector Temperature | 200 °C | |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | General purpose temperature program for residual solvents. |

| Transfer Line Temp | 250 °C | |

| Ion Source Temp | 230 °C | |

| Mass Range | m/z 35-350 |

Sample Preparation:

-

Accurately weigh approximately 100 mg of the sample into a headspace vial.

-

Add 1 mL of a suitable solvent (e.g., DMSO).

-

Seal the vial and place it in the headspace autosampler.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Furthermore, quantitative NMR (qNMR) provides a direct and highly accurate method for determining the absolute purity of the material without the need for a specific reference standard of the analyte itself.[18][19][20]

Structural Elucidation: ¹H and ¹³C NMR

Expected ¹H NMR Signals (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Pyridine H-6 |

| ~7.5 | s (broad) | 1H | NH |

| ~1.5 | s | 9H | C(CH₃)₃ |

Expected ¹³C NMR Signals (in CDCl₃):

The spectrum will show signals for the pyridine carbons (with the carbon bearing the bromine at a lower field and the carbon with the chlorine at a higher field compared to unsubstituted pyridine), the carbamate carbonyl, and the carbons of the tert-butyl group.

Absolute Purity Determination: Quantitative NMR (qNMR)

qNMR determines purity by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and concentration.[18][19][20]

Experimental Protocol: qNMR

-

Internal Standard Selection: Choose a stable, non-reactive standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh the internal standard and the analyte into the same vial.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz).

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of the protons.

-

Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Processing and Calculation:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal from the analyte and a signal from the internal standard.

-

Calculate the purity using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Mass Spectrometry (MS): Impurity Identification

When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification of unknown impurities. By providing accurate mass information, it allows for the determination of the elemental composition of an impurity, which, combined with fragmentation data, can lead to its structural elucidation.

Conclusion: A Commitment to Quality

The purity analysis of this compound is a multi-faceted endeavor that requires a strategic combination of orthogonal analytical techniques. The methodologies outlined in this guide—from the workhorse of HPLC for impurity profiling to the definitive power of qNMR for absolute purity—provide a robust framework for ensuring the quality and consistency of this vital pharmaceutical intermediate. Adherence to these principles of scientific integrity and rigorous validation is not merely a regulatory requirement; it is a fundamental responsibility in the development of safe and effective medicines.

References

-

United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]

-

ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Agilent. Understanding the Latest Revisions to USP <621>. [Link]

-

DSDP Analytics. USP <621> Chromatography. [Link]

-

Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

-

American Pharmaceutical Review. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

-

ACS Publications. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

-

Diehl, B. W., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. International Journal of Pharmaceutics, 379(1), 1-11. [Link]

-

SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. [Link]

-

Supporting Information. [Link]

-

PubMed. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. [Link]

-

Yang, J., & Shin, H. S. (2013). Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol. Journal of Chromatography A, 1303, 107-113. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

-

The Royal Society of Chemistry. 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. [Link]

-

Journal of Molecular and Organic Chemistry. High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]

-

SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

-

Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

-

PubChem. Tert-butyl n-(5-bromo-2-chloropyrimidin-4-yl)carbamate. [Link]

-

International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]

-

LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

-

LCGC International. GC–MS | Topic. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

-

Chemspace. Tert-butyl N-(2-bromo-5-chloropyridin-4-yl)carbamate - C10H12BrClN2O2. [Link]

-

IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

-

ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

-

Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

Quimica Nova. Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. [Link]

-

International Journal of Research and Analytical Reviews. development and validation of rp- hplc method for simultaneious estimation of bupropion and dextromethorphan in synthetic mixture. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. ijtsrd.com [ijtsrd.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. japsonline.com [japsonline.com]

- 5. usp.org [usp.org]

- 6. <621> CHROMATOGRAPHY [drugfuture.com]

- 7. agilent.com [agilent.com]

- 8. dsdpanalytics.com [dsdpanalytics.com]

- 9. Chromatography [usp.org]

- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. starodub.nl [starodub.nl]

- 14. scispec.co.th [scispec.co.th]

- 15. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. spectroscopyeurope.com [spectroscopyeurope.com]

Whitepaper: The Strategic Role of tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate as a Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract: In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is a critical determinant of a program's success. The careful design of molecular scaffolds that allow for rapid, controlled, and diverse derivatization is paramount. This guide provides a detailed examination of tert-butyl (5-bromo-2-chloropyridin-4-yl)carbamate, a highly functionalized pyridine intermediate. We will explore its synthetic utility, inherent reactivity, and its pivotal role as a versatile building block in the construction of complex, biologically active molecules. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this scaffold's full potential.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, appearing in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties, such as improved aqueous solubility, compared to its carbocyclic analogue, benzene. The ability to introduce substituents at various positions on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is essential for optimizing potency, selectivity, and pharmacokinetic profiles.

tert-Butyl (5-bromo-2-chloropyridin-4-yl)carbamate emerges as a particularly valuable starting material due to its trifunctional nature. It possesses three distinct, orthogonally reactive sites: a chloro group, a bromo group, and a Boc-protected amine. This pre-installed functionality allows for a modular and predictable synthetic strategy, enabling chemists to build molecular complexity in a stepwise fashion.

Synthesis and Physicochemical Properties

The title compound is commercially available from various suppliers, which is a significant advantage for its use in drug discovery campaigns where material sourcing and scalability are key considerations. For programs requiring custom synthesis, a common route starts from 2,4-dichloro-5-bromopyridine.

Representative Synthetic Scheme

A typical synthetic approach involves the nucleophilic aromatic substitution (SNAr) of the C4-chloro group, which is activated by the adjacent nitrogen and the C5-bromo substituent.

Caption: Synthesis via Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C10H12BrClN2O2 | |

| Molecular Weight | 307.57 g/mol | |

| Appearance | White to off-white solid | [Commercial Suppliers] |

| Solubility | Soluble in DCM, MeOH, DMSO | [General Lab Knowledge] |

Strategic Utility in Medicinal Chemistry: Orthogonal Reactivity

The primary value of this intermediate lies in the differential reactivity of its three functional handles. This allows for a sequential and controlled diversification of the scaffold, which is a cornerstone of modern library synthesis and lead optimization.

-

C2-Chloro Group: This position is the most susceptible to nucleophilic aromatic substitution (SNAr). It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is often the first step in a synthetic sequence.

-

C5-Bromo Group: The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings are all high-yielding and exceptionally versatile methods for introducing carbon-carbon and carbon-nitrogen bonds at this position. The reactivity difference between the C5-bromo and C2-chloro groups is sufficient to allow for selective cross-coupling at the C5 position while leaving the C2-chloro intact.[1]

-

C4-N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is stable to many reaction conditions, including those typically used for cross-coupling and SNAr. However, it can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the primary amine. This amine can then be further functionalized through acylation, alkylation, or sulfonylation, providing another vector for diversification.

This orthogonal reactivity profile enables a powerful three-step diversification strategy, as illustrated below.

Sources

A-Technical-Guide-to-tert-Butyl-5-bromo-2-chloropyridin-4-ylcarbamate-A-Strategic-Intermediate-in-Modern-Synthetic-Chemistry

Introduction: The Strategic Value of a Polysubstituted Pyridine Intermediate

In the landscape of modern medicinal chemistry and materials science, pyridines are privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials. However, their synthesis, particularly with precise substitution patterns, remains a significant challenge. tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate (CAS 914349-74-3) has emerged as a cornerstone intermediate, offering a robust platform for generating complex, polysubstituted pyridine derivatives. Its strategic arrangement of a bromo, a chloro, and a protected amine group on the pyridine ring allows for a series of selective and sequential chemical transformations.

This guide provides an in-depth technical overview of this versatile building block, focusing on its synthesis, reactivity, and application in key cross-coupling reactions. The protocols and insights presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the efficient construction of novel molecular architectures.

Physicochemical Properties and Handling

A clear understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

| Property | Value |

| CAS Number | 914349-74-3 |

| Molecular Formula | C₁₀H₁₂BrClN₂O₂ |

| Molecular Weight | 307.57 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | Typically ≥97% |

| Storage | Store in a cool, dry place, away from light. Inert atmosphere recommended.[1] |

Safety & Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[2]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.[2]

-

Incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2]

Synthesis of the Core Intermediate

The synthesis of this compound is a multi-step process that begins with more readily available pyridine precursors. The key is the controlled introduction of the substituents onto the pyridine ring. A common synthetic route involves the bromination and chlorination of a protected aminopyridine.

Conceptual Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis, starting from a suitable aminopyridine precursor.

Caption: A generalized workflow for the synthesis of the title compound.

Exemplary Laboratory Protocol: Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Objective: To synthesize this compound.

Materials:

-

2-Amino-4-chloropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

N-Bromosuccinimide (NBS)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Protection of the Amine:

-

Dissolve 2-amino-4-chloropyridine (1.0 eq) in DCM in a round-bottom flask.

-

Add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

-

-

Bromination:

-

Dissolve the crude Boc-protected intermediate (1.0 eq) in a suitable solvent such as DCM or acetonitrile.

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature.[3]

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.[3]

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[3]

-

Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

-

Applications in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The true utility of this compound lies in its capacity for selective functionalization. The different reactivities of the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions are the key to its strategic value. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond.[4] This allows for selective coupling at the C5 position while leaving the C2 chloro-substituent available for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl structures prevalent in pharmaceuticals.[4][5]

Mechanistic Consideration: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for achieving high yield and selectivity.[4][6]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Exemplary Laboratory Protocol: Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid at the C5 position of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)[7]

-

Solvent (e.g., 1,4-dioxane/water, DME, Toluene)[7]

Step-by-Step Procedure:

-

Reaction Setup:

-

Reaction Execution:

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

-

Purify the residue by flash column chromatography to obtain the desired 5-aryl-2-chloropyridine derivative.

-

Table: Representative Suzuki-Miyaura Coupling Conditions & Outcomes

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DME | 85 | ~90-98 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 100 | ~80-90 |

Note: Yields are approximate and highly dependent on specific substrate and reaction optimization.

Conclusion: A Versatile and Indispensable Tool

This compound is more than just a chemical; it is a strategic tool that empowers chemists to navigate the complexities of pyridine chemistry with greater precision and efficiency. Its differential reactivity allows for selective, sequential functionalization, opening doors to novel chemical entities for drug discovery, agrochemicals, and materials science. The robust and well-documented protocols associated with its use, particularly in Suzuki-Miyaura coupling, make it an indispensable intermediate in the modern synthetic chemist's arsenal.

References

-

AA Blocks. tert-butyl N-(5-bromo-2-chloro-4-methylpyridin-3-yl)carbamate. [Link]

-

PubChem. Tert-butyl n-(5-bromo-2-chloropyrimidin-4-yl)carbamate. [Link]

-

Appretech Scientific Limited. tert-butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate. [Link]

-

CP Lab Safety. tert-Butyl N-(5-bromo-4-chloropyridin-2-yl)carbamate, 98% Purity, C10H12BrClN2O2, 1 gram. [Link]

-

Chemspace. Tert-butyl N-(2-bromo-5-chloropyridin-4-yl)carbamate. [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Lead Sciences. tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Appretech Scientific Limited. tert-butyl (3-bromo-2-chloropyridin-4-yl)carbamate. [Link]

-

Amerigo Scientific. tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate. [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

- 1. tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate - Lead Sciences [lead-sciences.com]

- 2. capotchem.cn [capotchem.cn]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

The Strategic Application of tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate in Modern Drug Discovery: A Technical Guide

Foreword: The Architect's Molecule in Medicinal Chemistry

In the intricate world of drug discovery, the selection of a starting material is akin to an architect choosing the cornerstone of a monumental structure. The inherent functionalities and reactive sites of a chemical building block dictate the synthetic pathways that can be explored and, ultimately, the complexity and diversity of the molecules that can be generated. tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate is one such cornerstone—a strategically functionalized pyridine derivative poised for the efficient construction of potent and selective therapeutic agents. This guide delves into the core attributes of this versatile reagent, elucidating its potential applications, particularly in the synthesis of kinase inhibitors, and providing a technical framework for its utilization in drug discovery programs.

Deconstructing the Core: A Molecule Designed for Selective Functionalization

The therapeutic potential of this compound stems from its unique arrangement of functional groups, which allows for a programmed and selective series of chemical transformations.

-

The Dihalogenated Pyridine Scaffold : The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs due to its ability to engage in favorable interactions with biological targets and its metabolic stability. The presence of both a bromine and a chlorine atom on this ring system is the molecule's most powerful feature.

-

Differential Reactivity : In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This inherent difference in reactivity allows for the chemoselective functionalization at the 5-position (bromine) while leaving the 2-position (chlorine) untouched for subsequent modifications.[1]

-

The Boc-Protected Amine : The tert-butoxycarbonyl (Boc) protecting group on the 4-amino substituent serves a dual purpose. It deactivates the amino group, preventing it from interfering with the initial cross-coupling reactions. Furthermore, it can be readily removed under acidic conditions to reveal the free amine, which can then be used for further derivatization or as a key pharmacophoric feature in the final drug candidate.

This strategic combination of a privileged core, orthogonal reactive sites, and a protected amine makes this molecule an ideal starting point for the synthesis of diverse compound libraries for high-throughput screening and lead optimization.

A Gateway to Kinase Inhibitors: The JAK Family and Beyond

A significant area where pyridinyl scaffolds have made a substantial impact is in the development of protein kinase inhibitors.[2] The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and have emerged as important therapeutic targets for a range of autoimmune diseases, inflammatory conditions, and cancers.[][4]

The general structure of many JAK inhibitors features a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase. The strategic functionalization of this core with various substituents allows for the fine-tuning of potency and selectivity. This compound provides an excellent starting platform for the synthesis of such inhibitors.

Visualizing the Synthetic Strategy

The following diagram illustrates a conceptual workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.

Caption: A generalized workflow for the sequential functionalization of the core scaffold.

Experimental Protocols: From Building Block to Bioactive Candidate

The following sections provide detailed, step-by-step methodologies for the key transformations involved in leveraging this compound.

Step 1: Chemoselective Suzuki-Miyaura Coupling at the C5-Position

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. Its high functional group tolerance makes it ideal for the initial diversification of the pyridine core.

Objective: To selectively introduce an aryl or heteroaryl moiety at the 5-position of the pyridine ring.

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos; 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid/ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

If using a solid palladium catalyst and ligand, add them to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

-

If using a liquid catalyst, add it at this stage.

-

Stir the reaction mixture at an elevated temperature (typically 80-120 °C) for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-